2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt

Stereochemistry Chiral resolution β-Lactam antibiotic synthesis

2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt (IUPAC: potassium 2-{[(2E)-4-ethoxy-4-oxobut-2-en-2-yl]amino}-2-phenylacetate) is a racemic phenylglycine-derived enamine ester potassium salt belonging to the amino acid Dane salt structural class. Its molecular formula is C14H16KNO4 with a molecular weight of 301.38 g/mol.

Molecular Formula C14H16KNO4
Molecular Weight 301.38 g/mol
Cat. No. B12288314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt
Molecular FormulaC14H16KNO4
Molecular Weight301.38 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+]
InChIInChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;
InChIKeyQMWWAEFYIXXXQW-RRABGKBLSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt – Chemical Identity and Baseline Properties for Procurement Evaluation


2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt (IUPAC: potassium 2-{[(2E)-4-ethoxy-4-oxobut-2-en-2-yl]amino}-2-phenylacetate) is a racemic phenylglycine-derived enamine ester potassium salt belonging to the amino acid Dane salt structural class [1]. Its molecular formula is C14H16KNO4 with a molecular weight of 301.38 g/mol . The compound is characterized as a light yellow solid soluble in dichloromethane, with a topological polar surface area of 78.5 Ų, one undefined atom stereocenter (reflecting its D,L-racemic nature), and one defined E-configuration bond stereocenter at the crotonate moiety . It is supplied exclusively for research use by specialty chemical vendors including Santa Cruz Biotechnology (catalog sc-478637) and Toronto Research Chemicals (catalog P327145), and has no assigned CAS registry number .

Why 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt Cannot Be Interchanged with Its Enantiopure D-Phenylglycine or Deuterated Analogs


Within the phenylglycine Dane salt compound class, stereochemical configuration is the primary determinant of downstream synthetic utility. The D-enantiomer (CAS 1262750-76-4) serves as a dedicated intermediate in the industrial preparation of the β-lactam antibiotic cephalexin, where the (R)-configuration at the phenylglycine α-carbon is stereospecifically required for enzymatic acylation of the 7-ADCA nucleus . In contrast, the D,L-racemic form (target compound) presents an equimolar mixture of D- and L-enantiomers, carrying one undefined atom stereocenter, which fundamentally alters its suitability for stereoselective transformations . The patent literature on amino acid Dane salt preparation explicitly notes that racemization during synthesis causes quality degradation of the chiral product, underscoring the criticality of stereochemical integrity [1]. Additionally, the deuterated analog (D,L-phenylglycine-d5, MW 306.41) is specifically purposed for stable isotope-labeled internal standard applications in mass spectrometry-based quantitation, making it non-interchangeable with the non-deuterated form .

Quantitative Differentiation Evidence: 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt vs. Closest Analogs


Stereochemical Composition: Racemic D,L-Mixture vs. Enantiopure D-Isomer Determines Synthetic Utility

The target compound is explicitly designated as a D,L-racemic mixture, containing equimolar amounts of D- and L-phenylglycine enantiomers, as evidenced by its Undefined Atom Stereocenter Count of 1 . The closest industrial analog, 2-[N-(D-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt (CAS 1262750-76-4), carries a defined (2R) stereocenter (Undefined Atom Stereocenter Count: 0) and is specifically designated as an 'Intermediate in the preparation of Cephalexin' . This stereochemical distinction is functionally consequential: the enzymatic transacylation used in industrial cephalexin synthesis requires the D-configuration at the phenylglycine α-carbon for stereospecific acylation of 7-ADCA [1].

Stereochemistry Chiral resolution β-Lactam antibiotic synthesis

Molecular Weight Differentiation: Non-Deuterated (301.38) vs. Deuterated (306.41) Forms Enable Distinct Analytical Applications

The target compound has a molecular weight of 301.38 g/mol (monoisotopic mass: 301.07163948) corresponding to the natural abundance isotopologue C14H16KNO4 . The deuterated analog, 2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt, has a molecular weight of 306.41 g/mol (C14D5H11KNO4), representing a mass shift of +5.03 Da from the incorporation of five deuterium atoms on the phenyl ring . This mass difference is analytically sufficient for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantitation workflows, where the deuterated analog co-elutes with the analyte but is distinguishable by mass .

Mass spectrometry Stable isotope labeling Internal standardization

Physical Form and Appearance: Light Yellow Solid vs. White Crystalline Powder as a Purity and Handling Indicator

The target compound is consistently described as a Light Yellow Solid across multiple vendor specifications . The enantiopure D-(-)-phenylglycine Dane potassium salt (CAS 961-69-3), the closest industrial analog, is described as a white to off-white crystalline powder with a melting point of 230–234 °C and specific rotation of -78° to -82° (c=1, 1N HCl) . The chromatic difference (light yellow vs. white) is indicative of the presence of trace chromophoric impurities associated with the racemic mixture that are absent or reduced in the highly purified enantiopure industrial grade .

Physical characterization Quality control Formulation suitability

CAS Registry Status: Unassigned vs. 1262750-76-4 Creates Distinct Procurement and Regulatory Traceability Profiles

The target compound (D,L-racemic form) has no CAS registry number assigned, as evidenced by multiple vendor listings showing 'CAS: N/A' or omitting CAS entirely [1]. In contrast, the enantiopure D-isomer bears CAS 1262750-76-4 , and the D-(-)-phenylglycine Dane potassium salt (ethyl ester) bears CAS 961-69-3 . The absence of a CAS number for the D,L-form reflects its status as a specialty research chemical rather than a commodity industrial intermediate, and carries implications for inventory management systems, customs documentation, and regulatory filings that require CAS-based chemical identification .

Chemical registration Regulatory compliance Supply chain traceability

Application Domain Specificity: Research Tool and Proteomics Reagent vs. Industrial Pharmaceutical Intermediate

The target compound is marketed and specified exclusively for scientific research applications, including proteomics research and biochemical studies of enzyme interactions and metabolic pathways, with explicit 'research use only' (RUO) designation . The enantiopure D-isomer (CAS 1262750-76-4) is specifically designated as an 'Intermediate in the preparation of Cephalexin'—a defined industrial pharmaceutical application . This application divergence is rooted in the stereochemical requirements of the cephalexin synthetic pathway, which demands the D-configuration for enzymatic coupling with 7-ADCA, as documented in multiple process patents [1]. The D,L-form is not cited in any cephalexin process patent or industrial synthesis route, consistent with its racemic nature being unsuitable for stereospecific β-lactam acylation.

Proteomics Cephalexin synthesis Reference standard Biochemical research

Optimal Application Scenarios for 2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt Based on Differentiation Evidence


Chiral Analytical Method Development and Enantiomeric Separation Studies

The D,L-racemic nature of the target compound (1 undefined atom stereocenter) makes it uniquely suitable as a reference standard for developing and validating chiral chromatographic methods (HPLC, SFC) aimed at separating D- and L-phenylglycine derivatives. Unlike the enantiopure D-isomer, the racemic mixture provides both enantiomers in a single injection, enabling direct determination of enantioselectivity (separation factor α and resolution Rs) without the need to source individual enantiomers separately . This scenario is directly supported by published studies on optical resolution of D,L-phenylglycine using chiral crown ether phases and enantioselective membranes, where racemic mixtures are the required starting material [1].

Stable Isotope Dilution Mass Spectrometry (SID-MS) with Deuterated Internal Standard Pairing

When paired with its deuterated analog (2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt, MW 306.41, +5.03 Da mass shift), the non-deuterated target compound (MW 301.38) serves as the unlabeled reference standard for constructing calibration curves in LC-MS/MS quantitative assays. This matched-pair approach is essential for accurate quantitation of phenylglycine-derived analytes in complex biological matrices, where the deuterated analog corrects for ion suppression/enhancement and extraction recovery variability . The 5-Da mass difference provides adequate separation from the analyte signal while maintaining near-identical chromatographic retention and ionization efficiency .

Proteomics Research and Protein Interaction Studies

The target compound is specifically marketed for proteomics research applications, where its enamine ester structure and phenylglycine moiety enable it to interact with proteins as a small-molecule probe . In this context, the D,L-racemic form may be advantageous over the enantiopure D-form for initial screening studies, as it presents both enantiomeric configurations to the protein target simultaneously, potentially revealing stereoselective binding preferences that would be missed if only one enantiomer were tested [2]. The light yellow solid form and dichloromethane solubility facilitate preparation of stock solutions compatible with biochemical assay conditions.

Synthetic Chemistry Reference Standard for Reaction Monitoring

Given the absence of a CAS registry number and its status as a specialty research chemical, the D,L-target compound serves a distinct role as a chromatographic reference marker for monitoring the progress of phenylglycine Dane salt formation reactions, particularly in academic laboratories optimizing synthetic routes. The defined E-configuration bond stereocenter at the crotonate moiety provides a structurally characterized reference point for distinguishing the desired enamine product from imine intermediates or hydrolysis byproducts, as discussed in patent literature on Dane salt preparation where enamine-imine equilibria affect product quality [3].

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